molecular formula C5H10O4 B1277164 2-Deoxy-beta-D-ribopyranose CAS No. 22900-10-3

2-Deoxy-beta-D-ribopyranose

Cat. No.: B1277164
CAS No.: 22900-10-3
M. Wt: 134.13 g/mol
InChI Key: ZVQAVWAHRUNNPG-VPENINKCSA-N
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Description

2-Deoxy-beta-D-ribopyranose is a monosaccharide derivative of D-ribose, where the hydroxyl group at the second carbon is replaced by a hydrogen atom. This compound is a crucial building block in the synthesis of nucleosides and nucleotides, which are essential components of DNA and RNA. Its molecular formula is C5H10O4, and it plays a significant role in various biochemical processes.

Scientific Research Applications

2-Deoxy-beta-D-ribopyranose has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of nucleosides and nucleotides, which are essential for studying DNA and RNA structures and functions.

    Biology: The compound is crucial in the study of metabolic pathways involving nucleotides and nucleosides.

    Medicine: It is used in the development of antiviral and anticancer drugs, as many therapeutic agents are nucleoside analogs.

    Industry: this compound is employed in the production of various biochemical reagents and diagnostic tools.

Safety and Hazards

The safety data sheet for 2-Deoxy-beta-D-ribopyranose suggests that it should not be released into the environment . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention .

Future Directions

The future directions for the study of 2-Deoxy-beta-D-ribopyranose could involve further exploration of its potential uses in the synthesis of coordination polymers . Additionally, more research could be conducted to better understand its mechanism of action .

Biochemical Analysis

Biochemical Properties

2-Deoxy-beta-D-ribopyranose plays a significant role in biochemical reactions, particularly in the synthesis of nucleotides and nucleosides. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes that interact with this compound is ribokinase, which phosphorylates the molecule to form 2-deoxy-D-ribose-5-phosphate. This phosphorylated form is then utilized in the pentose phosphate pathway, a crucial metabolic pathway that generates nucleotides and nucleic acids .

Additionally, this compound interacts with deoxyribonucleotide triphosphate (dNTP) pools, influencing DNA synthesis and repair processes. The molecule’s interaction with ribonucleotide reductase, an enzyme responsible for converting ribonucleotides to deoxyribonucleotides, further underscores its importance in DNA metabolism .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, for instance, it has been observed to inhibit cell growth and proliferation by interfering with DNA synthesis. This inhibition is primarily due to the incorporation of this compound into DNA, leading to the formation of defective DNA strands that cannot be properly replicated or repaired .

Moreover, this compound influences cell signaling pathways and gene expression. It has been shown to modulate the activity of transcription factors and other regulatory proteins, thereby affecting the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . The compound also impacts cellular metabolism by altering the levels of key metabolites and energy production pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its incorporation into DNA during replication. When this compound is incorporated into the DNA strand, it disrupts the normal base-pairing and leads to the formation of unstable DNA structures. This incorporation inhibits further elongation of the DNA chain, resulting in defective DNA synthesis .

Additionally, this compound acts as a competitive inhibitor of ribonucleotide reductase, an enzyme crucial for the synthesis of deoxyribonucleotides. By inhibiting this enzyme, this compound reduces the availability of deoxyribonucleotides required for DNA synthesis and repair . This inhibition further contributes to the compound’s cytotoxic effects on rapidly dividing cells, such as cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including increased DNA damage and reduced cell viability .

In in vitro studies, the temporal effects of this compound have been observed to vary depending on the concentration and duration of exposure. Short-term exposure to high concentrations of the compound can induce rapid cell death, while long-term exposure to lower concentrations can result in chronic cellular stress and altered metabolic states .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its therapeutic potential and toxicity. Different dosages of the compound have been administered to animal models to assess its impact on various physiological and biochemical parameters. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth in cancer models without causing significant toxicity .

High doses of this compound have been associated with adverse effects, including hepatotoxicity, nephrotoxicity, and hematological abnormalities . These toxic effects are likely due to the compound’s interference with DNA synthesis and repair, leading to widespread cellular damage and organ dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pentose phosphate pathway and nucleotide synthesis pathways. In the pentose phosphate pathway, this compound is phosphorylated by ribokinase to form 2-deoxy-D-ribose-5-phosphate, which is then utilized in the synthesis of nucleotides and nucleic acids .

The compound also interacts with enzymes involved in the salvage pathways of nucleotide synthesis, such as thymidine kinase and deoxycytidine kinase. These enzymes phosphorylate this compound to form deoxyribonucleotide monophosphates, which are further converted to deoxyribonucleotide triphosphates (dNTPs) required for DNA synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through facilitated diffusion and active transport mechanisms involving glucose transporters (GLUTs) and nucleoside transporters . Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .

The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins and enzymes. For instance, the compound’s interaction with ribokinase and other kinases facilitates its phosphorylation and subsequent incorporation into metabolic pathways .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus. In the cytoplasm, the compound is involved in metabolic processes, such as the pentose phosphate pathway and nucleotide synthesis . In the nucleus, this compound is incorporated into DNA during replication and repair processes, leading to its cytotoxic effects on rapidly dividing cells .

The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and interactions with targeting signals. These modifications and signals ensure that the compound is directed to the appropriate cellular compartments where it can exert its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-beta-D-ribopyranose typically involves the reduction of D-ribose. One common method is the catalytic hydrogenation of D-ribose using a palladium catalyst under hydrogen gas. This process selectively reduces the hydroxyl group at the second carbon, yielding this compound .

Industrial Production Methods: Industrial production of this compound often employs enzymatic methods due to their specificity and efficiency. Enzymes such as deoxyribose-phosphate aldolase can catalyze the formation of this compound from simpler precursors under mild conditions, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2-Deoxy-beta-D-ribopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, reduced sugars, and halogenated derivatives, which can be further utilized in various synthetic applications .

Comparison with Similar Compounds

    D-Ribose: A pentose sugar with a hydroxyl group at the second carbon, making it more reactive in forming nucleotides.

    2-Deoxy-D-ribose: Similar to 2-Deoxy-beta-D-ribopyranose but in a different anomeric form.

    D-Arabinose: Another pentose sugar with a different configuration of hydroxyl groups.

Uniqueness: this compound is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of nucleoside analogs. Its lack of a hydroxyl group at the second carbon distinguishes it from other pentoses, providing unique properties in biochemical reactions .

Properties

IUPAC Name

(2R,4S,5R)-oxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQAVWAHRUNNPG-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(COC1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO[C@H]1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298902
Record name 2-Deoxy-β-D-erythro-pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22900-10-3
Record name 2-Deoxy-β-D-erythro-pentopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22900-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D-2-Deoxyribopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022900103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxy-β-D-erythro-pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,4S,5R)-oxane-2,4,5-triol
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Record name .BETA.-D-2-DEOXYRIBOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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